7-chloro-4-(3-chloro-4-methoxyphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-4-(3-chloro-4-methoxyphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C17H15Cl2NO4 and its molecular weight is 368.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemistry and Formation Mechanisms
- The compound's stereochemistry and formation mechanisms have been studied, particularly focusing on the stereochemistry of β-lactam derivatives of benzodiazepines, as illustrated in the work by Wang et al. (2001). They explored the stereochemistry of different isomers and used NMR spectroscopy and X-ray diffraction for their studies. This research provides insights into the stereochemical aspects of such compounds (Hong‐zhong Wang et al., 2001).
Synthesis and Derivatives
- The synthesis of various derivatives of 1,4-benzoxazepine has been extensively studied. Bremner et al. (1984) focused on the synthesis of aryl-1,4-benzoxazepine and benzoxazocine derivatives, employing reactions like Bischler-Napieralski-type reaction and C-N ring-closure reactions. These methods are critical for creating structural analogues and exploring their potential applications (J. Bremner et al., 1984).
Chemical Transformations
- Research on novel ring transformations during the reactions of benzazepin-2-ones with phosphoryl chloride has been conducted. Stringer et al. (1985) investigated this, revealing new pathways and mechanistic insights into chemical transformations of benzazepines, which is relevant for understanding the reactivity and potential applications of 7-chloro-4-(3-chloro-4-methoxyphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (M. B. Stringer et al., 1985).
Potential Biological Activities
- There is a study by Pfeiffer et al. (1982) on dopaminergic activity of benzazepines, which is relevant for understanding the biological interactions of similar compounds. This research investigated the effects of these compounds on dopamine receptors, providing a foundation for further exploration of related benzoxazepine derivatives in biological systems (F. R. Pfeiffer et al., 1982).
Properties
IUPAC Name |
7-chloro-4-(3-chloro-4-methoxyphenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-22-14-4-3-12(7-13(14)19)20-8-10-5-11(18)6-15(23-2)17(10)24-9-16(20)21/h3-7H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSJFAGEISUQMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC3=C(C(=CC(=C3)Cl)OC)OCC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.